N-Benzyl-N-phenylmethaniminium
Description
Structure
3D Structure
Properties
CAS No. |
138143-17-6 |
|---|---|
Molecular Formula |
C14H14N+ |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
benzyl-methylidene-phenylazanium |
InChI |
InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1 |
InChI Key |
HSVZUVQFRNDHTE-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl N Phenylmethaniminium and Precursors
Condensation-Based Routes to N-Benzyl-1-phenylmethanimine
The cornerstone of imine synthesis is the condensation reaction between a primary amine and a carbonyl compound. This reversible reaction is a fundamental process in organic chemistry for forming a carbon-nitrogen double bond.
The reaction can be catalyzed by acids. For instance, benzoic acid has been effectively used as a catalyst for the condensation of indolines with aldehydes to form N-benzylindoles, a process that involves the formation of an iminium ion intermediate. nih.gov
Table 1: General Conditions for Amine-Aldehyde Condensation
| Reactants | Catalyst | Solvent | Conditions | Product |
| Benzylamine (B48309), Benzaldehyde (B42025) | Acid (e.g., Benzoic Acid) | Toluene (B28343) | Reflux | N-Benzyl-1-phenylmethanimine |
| Primary Amine, Aldehyde | None/Acid/Base | Various Organic Solvents | Varies (Room Temp. to Heating) | Imine (Schiff Base) |
This table provides a generalized overview of typical reaction conditions.
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for imine synthesis. These approaches aim to minimize or eliminate the use of hazardous organic solvents and reduce energy consumption. chemistryviews.org
Solvent-free, or neat, reaction conditions have proven effective. peerj.comscirp.org Heterogeneous catalysts are particularly useful in these systems as they can be easily separated from the reaction mixture and potentially recycled. Amberlyst® 15, a solid acid resin, has been successfully employed as a recyclable catalyst for the synthesis of various imines from aldehydes and amines under solventless conditions at room temperature. peerj.com
Other innovative and eco-friendly techniques include:
Supercritical Carbon Dioxide (sc-CO₂): This method utilizes sc-CO₂ as a non-toxic, non-flammable, and inexpensive medium that acts as both a solvent and a reaction promoter. The water produced during the condensation reacts with CO₂ to form carbonic acid, which autocatalyzes the reaction. chemistryviews.org
Ultrasound Irradiation: The application of ultrasound can significantly accelerate the reaction rate, often leading to excellent yields in shorter timeframes and with simpler work-up procedures. researchgate.net
Novel Catalysts: Researchers have developed recyclable catalysts, such as cobalt-doped manganese tungstate, that facilitate imine synthesis under mild, non-acidic, and non-aqueous conditions at room temperature. acs.org
Table 2: Comparison of Environmentally Conscious Synthetic Methods
| Method | Catalyst/Medium | Key Advantages | Yield |
| Solvent-Free | Amberlyst® 15 | No solvent, catalyst recyclability, room temperature | 72-99% |
| Supercritical CO₂ | Autocatalytic (Carbonic Acid) | Green solvent, high yields, pure product | Nearly quantitative |
| Ultrasound | Silica promoter | Short reaction times (10 min), simple work-up | Excellent |
| Heterogeneous Catalysis | Cobalt-doped manganese tungstate | Room temp., non-acidic, recyclable catalyst | ~73% |
Data represents generalized findings from studies on imine synthesis. researchgate.netchemistryviews.orgpeerj.comacs.org
Electrochemical Synthesis of N-Benzyl-N-phenylmethaniminium Precursors
Electrochemistry offers a powerful and sustainable alternative to traditional chemical synthesis, using electricity to drive reactions and often avoiding the need for harsh reagents or catalysts. nih.govnih.gov
The oxidative coupling of primary amines is a viable route for synthesizing imines. For example, the electrochemical oxidative coupling of benzylamine can yield N-benzyl-1-phenylmethanimine. researchgate.net This process involves the oxidation of the amine, which can be facilitated by various catalysts and oxidants. orientjchem.orgresearchgate.net However, the electrochemical approach provides a greener alternative by eliminating the need for chemical oxidants. nih.gov The reaction pathway generally involves the formation of radical species. orientjchem.org
Supported manganese oxides have been shown to be effective catalysts for the direct imine formation through the oxidative coupling of alcohols and amines, using air as a benign oxidant. rsc.org Similarly, mesoporous manganese-zirconium solid solution catalysts have demonstrated excellent performance in the oxidative coupling of primary alcohols and amines in an air atmosphere without base additives. rsc.org
A significant advancement in this field is the development of metal- and oxidant-free electrochemical methods. researchgate.net These protocols align closely with green chemistry principles by avoiding transition metals and external chemical oxidants. acs.org In such a system, the cleavage of C-N bonds and the formation of the C=N double bond are achieved through electron transfer at an electrode surface. researchgate.net Research has demonstrated the feasibility of synthesizing N-benzyl-1-phenylmethanimine from benzylamine using this metal-free electrochemical approach. researchgate.net
Catalytic Formation Strategies for Iminium Species
Iminium ions are typically generated through the condensation of secondary amines with aldehydes or ketones, or by the protonation or alkylation of a pre-formed imine. wikipedia.org The formation of the iminium ion from an imine like N-Benzyl-1-phenylmethanimine and an electrophile (like a proton or an alkylating agent) is a rapid and reversible process. wikipedia.orgnih.gov
This activation strategy, often termed "iminium catalysis," is a cornerstone of organocatalysis. rsc.org The process involves the reversible formation of an active iminium ion species from the reaction of a chiral secondary or primary amine with a carbonyl compound. nih.gov While often applied to α,β-unsaturated systems to lower their LUMO energy, the fundamental principle of catalytic generation of the iminium ion is broadly applicable. nih.govrsc.orgacs.org The reaction is typically promoted by an acid, which facilitates the formation of the C=N⁺ bond. wikipedia.org
Homogeneous Catalysis for Imine Generation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful toolkit for the synthesis of imines, the neutral precursors to iminium ions. Transition metal complexes are particularly effective in this regard, promoting reactions such as oxidative amination, dehydrogenation, and coupling reactions. organic-chemistry.orgresearchgate.nethawaii.edu
Ruthenium complexes have demonstrated significant efficacy. For instance, a diruthenium complex, Ru₂(OAc)₄Cl, has been used for the aerobic, catalytic oxidation of secondary amines to their corresponding imines with high selectivity and activity. researchgate.netthieme-connect.com Similarly, cyclometalated half-sandwich ruthenium(II) complexes are effective for the oxidative homo-coupling of primary amines and the dehydrogenation of secondary amines using air as the oxidant. researchgate.net Another approach involves the ruthenium-catalyzed synthesis of imines from nitriles and secondary alcohols via a hydrogen-transfer strategy. rsc.orgresearchgate.net
Palladium catalysts are also prominent in imine synthesis. A notable example is the one-pot reaction of benzyl (B1604629) alcohols with primary amines, which can selectively yield either imines or secondary amines without the need for additives. organic-chemistry.orgacs.org This method is effective for a wide array of alcohols and amines. acs.org
Other transition metals like iridium and iron have also been employed. Iridium PCP pincer complexes, for example, catalyze the transfer dehydrogenation of secondary amines to imines, with dehydrogenation occurring across the C-N bonds. hawaii.edu Iron-catalyzed aerobic oxidative reactions provide a greener approach for preparing imines from primary amines, secondary amines, and alcohols, using air as the oxidant. organic-chemistry.org
Table 1: Homogeneous Catalysts in Imine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Ru₂(OAc)₄Cl | Aerobic Oxidation | Secondary Amines | High selectivity and operational simplicity. | researchgate.netthieme-connect.com |
| Pd complexes | Coupling/Oxidation | Benzyl Alcohols + Primary Amines | Additive-free; selective to imine or secondary amine. | organic-chemistry.orgacs.org |
| Ir-PCP Pincer Complex | Transfer Dehydrogenation | Secondary Amines | Dehydrogenation occurs across C-N bonds. | hawaii.edu |
| Fe catalysts | Aerobic Oxidation | Amines + Alcohols | Utilizes air as a green oxidant. | organic-chemistry.org |
| Ru-dihydride complex | Hydrogen Transfer | Nitriles + Secondary Alcohols | Base-free and acceptor-free conditions. | rsc.orgresearchgate.net |
Heterogeneous Catalysis in Imine and Iminium Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, recyclability, and enhanced stability. These systems are widely applied in the synthesis of imines and can facilitate the formation of iminium ions.
Solid acid catalysts are a straightforward choice for promoting the condensation reaction between amines and carbonyls. Amberlyst® 15, a macroporous sulfonic acid resin, has proven to be an efficient and reusable catalyst for the synthesis of a wide array of imines from aromatic aldehydes and both aliphatic and aromatic amines. peerj.com The reactions can often be conducted under solvent-free conditions at room temperature, yielding products in excellent yields with short reaction times. peerj.com
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of heterogeneous catalysts. Their high surface area and tunable porosity make them suitable for catalyzing imine formation. researchgate.net Mechanochemical synthesis, in particular, provides a sustainable and high-yield strategy for creating imine-based MOFs directly from amine and aldehyde precursors, avoiding the decomposition of labile imine linkers that can occur in solvothermal methods. acs.orgnih.gov
Supported metal nanoparticles are another cornerstone of heterogeneous catalysis. These materials combine the high catalytic activity of metals like palladium, copper, or silver with the stability and high surface area of a support material such as silica, titania, or carbon. mdpi.comacs.org For instance, palladium on carbon (Pd/C) is a classic catalyst used in reductive amination, a process that involves the in situ formation and subsequent reduction of an imine or iminium ion. nih.gov The synthesis of palladium and copper nanoparticles on TiO₂ has been explored for solvent-free aerobic oxidation reactions, which can be adapted for imine synthesis. mdpi.com
Table 2: Heterogeneous Catalysts in Imine and Iminium Synthesis
| Catalyst Type | Specific Example | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Solid Acid Resin | Amberlyst® 15 | Condensation | Reusable, solvent-free conditions, easy separation. | peerj.com |
| Metal-Organic Framework (MOF) | NiBDC | Oxidative Coupling | High stability and catalytic efficiency. | researchgate.net |
| Supported Nanoparticles | Pd/C | Reductive Amination | Widely used, efficient for imine/iminium reduction. | nih.gov |
| Supported Nanoparticles | Pd and Cu on TiO₂ | Aerobic Oxidation | Applicable to green, solvent-free reactions. | mdpi.com |
In Situ Generation Techniques for this compound
This compound is most commonly generated in situ for immediate use in a subsequent chemical transformation. This approach is central to many synthetic strategies, including Mannich-type reactions and other processes where the iminium ion acts as a potent electrophile. nih.gov
The direct formation of an iminium ion occurs from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.com In the case of this compound, the precursors are N-benzylaniline and formaldehyde (B43269). The reaction proceeds through a two-step mechanism:
Hemiaminal Formation : The nucleophilic nitrogen of the secondary amine (N-benzylaniline) attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde). This results in the formation of a neutral, tetrahedral intermediate known as a hemiaminal or carbinolamine.
Dehydration : Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The subsequent elimination of a water molecule, often driven by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of the resonance-stabilized this compound cation.
This condensation is a reversible equilibrium process. nih.govmasterorganicchemistry.com To drive the reaction toward the formation of the iminium ion, the water generated is typically removed, or more commonly, the iminium ion is consumed in a subsequent, irreversible reaction with a nucleophile. nih.gov This in situ generation and trapping strategy avoids the isolation of the often-reactive iminium salt and is a cornerstone of modern organocatalysis and multicomponent reactions. nih.gov
Mechanistic Investigations of N Benzyl N Phenylmethaniminium Formation and Reactivity
Proposed Reaction Pathways in Oxidative Transformations
The formation of iminium ions, such as N-benzyl-N-phenylmethaniminium, is often achieved through the oxidation of the corresponding amines. These oxidative transformations can be initiated through various methods, including electrochemistry and chemical oxidants, leading to the selective formation of the C=N double bond.
One prominent pathway is the electrochemical oxidative coupling of amines. researchgate.net In a proposed mechanism for the formation of N-benzyl-1-phenylmethanimine, a precursor to the iminium ion, the process begins with a single-electron oxidation of benzylamine (B48309) at the anode. This generates a nitrogen radical cation intermediate. researchgate.net Subsequent steps involving deprotonation and further oxidation lead to the formation of the imine. This metal- and oxidant-free electrochemical approach represents a green chemistry strategy for amine oxidation. researchgate.net
Another pathway involves the oxidation of benzyl-type alcohols to aldehydes, which can then react with an amine to form an iminium intermediate in a subsequent step. rsc.org For instance, the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can be achieved using plasmonic catalysts under visible light. nih.gov This process utilizes plasmonic hot electrons and holes to activate oxygen and the alcohol, respectively, forming radical species that concertedly react to produce the aldehyde. nih.gov This aldehyde is a key precursor that can condense with an amine like aniline (B41778) to form the corresponding iminium ion.
The Mannich reaction provides another route where an iminium species is a key intermediate. In this reaction, an amine reacts with formaldehyde (B43269) (or its polymer, paraformaldehyde) to generate an iminium ion, which then alkylates a carbon acid. researchgate.net For the formation of this compound, N-benzylaniline would react with formaldehyde. researchgate.net
The following table summarizes key oxidative transformations leading to iminium ion formation.
Table 1: Proposed Oxidative Pathways to Iminium Intermediates| Starting Material(s) | Method | Key Intermediate | Reference |
|---|---|---|---|
| Benzylamine | Electrochemical Oxidation | Nitrogen Radical Cation | researchgate.net |
| Benzyl Alcohol + Amine | Plasmonic Catalysis / Oxidation | Benzaldehyde | rsc.orgnih.gov |
| N-Benzylaniline + Formaldehyde | Mannich Reaction | This compound | researchgate.net |
Detailed Mechanistic Elucidation of Catalytic Cycles
Catalytic cycles provide an efficient means to generate and utilize this compound and related species. These cycles often involve metal catalysts or photocatalysts to facilitate the key oxidative steps under mild conditions.
In heterogeneous catalysis, bimetallic systems have been designed for the oxidative coupling of benzylamine. A nickel-bismuth-derived catalyst (NiBDC) has shown high efficiency (92% performance) for this reaction, maintaining good stability over multiple cycles. researchgate.net Light-driven catalysis, including photocatalysis and photothermal catalysis, offers an efficient and green route for such organic transformations. researchgate.net
Electrochemical methods also feature prominently in catalytic approaches. The electrooxidative C-H functionalization of electron-rich arenes can produce N-alkylpyridinium salts, which are valuable in synthesis. nih.gov This strategy involves a single electron transfer (SET) mechanism and is advantageous for its mild, green, and tunable nature. nih.gov While not directly forming this compound, the underlying principles of electrocatalytic C-H activation and subsequent amination are highly relevant.
A proposed catalytic cycle for the upgrading of benzyl-type alcohols involves an orthogonal tandem sequence. rsc.org
Oxidation Step: A heterogeneous catalyst, such as a rhodium-molybdenum system on N-doped carbon, oxidizes the benzyl alcohol to the corresponding aldehyde.
Reductive Amination Step: The aldehyde then reacts with an amine source in the presence of the same catalyst under a reductive atmosphere (e.g., H₂) to form the secondary or tertiary amine product. The iminium ion is a transient intermediate in this second step. rsc.org
Base-catalyzed reactions can also generate key intermediates for cycloadditions. For example, N-benzyl ketimines react with arylacetylenes in the presence of a strong base like KOtBu to form azaallyl anions. These anions act as highly reactive intermediates in a [3+2] cycloaddition, leading to the synthesis of polyarylated pyrrolines. organic-chemistry.org The imine itself is a precursor to the reactive anion in this catalytic cycle.
Electron Transfer Processes in this compound Formation
Electron transfer is a fundamental process in the formation of this compound, particularly in oxidative pathways. The initial step often involves the removal of a single electron from the nitrogen atom of the precursor amine, a process known as Single Electron Transfer (SET).
Electrochemical oxidation provides a direct illustration of this process, where an amine undergoes a single-electron oxidation at an electrode to form a nitrogen radical cation. researchgate.net This radical cation is a key high-energy intermediate that drives subsequent reactions. Similarly, electrospray ionization mass spectrometry studies show that the dissociation of N-benzylated cations readily generates benzyl cations, often involving intra-complex electron transfer within an ion/neutral complex. researchgate.net
Proton-Coupled Electron Transfer (PCET) is another crucial mechanism. PCET reactions involve the interdependent transfer of an electron and a proton. sioc-journal.cn They can proceed through stepwise pathways (ETPT or PTET) or a concerted pathway (CEPT), often avoiding high-energy intermediates. sioc-journal.cn The activation of N-H bonds, a necessary step in the oxidation of primary or secondary amines to imines, can be achieved via PCET processes, which have become increasingly important with the development of electrochemical and photochemical methods. sioc-journal.cn
The mechanism of oxidation by certain enzymes has also been a subject of investigation. For instance, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 was debated to occur via either SET or hydrogen abstraction. Studies suggest that the reaction proceeds through hydrogen abstraction from the carbon adjacent to the nitrogen, rather than an initial SET from the nitrogen atom, to form an α-amino radical. nih.gov This highlights that while SET is a common pathway, alternative mechanisms can be operative depending on the specific system.
The following table outlines different electron transfer mechanisms involved in the generation of iminium-related species.
Table 2: Electron Transfer Mechanisms in Amine Oxidation| Mechanism | Description | Key Feature | Reference |
|---|---|---|---|
| Single Electron Transfer (SET) | Removal of a single electron from the amine nitrogen. | Formation of a nitrogen radical cation. | researchgate.netresearchgate.net |
| Proton-Coupled Electron Transfer (PCET) | Interdependent transfer of an electron and a proton. | Avoidance of high-energy intermediates; activation of N-H bonds. | sioc-journal.cn |
| Hydrogen Abstraction | Removal of a hydrogen atom (proton + electron) from a C-H bond alpha to the nitrogen. | Formation of an α-amino radical. | nih.gov |
Role of Intermediates in Tandem Reaction Sequences
This compound and related iminium ions are highly valuable as transient intermediates in tandem or cascade reactions. Their electrophilicity allows them to be attacked by various nucleophiles, enabling the construction of complex molecular architectures in a single pot.
One example is the upgrading of bio-based aromatic alcohols through an orthogonal tandem sequence. rsc.org In this process, the alcohol is first oxidized to an aldehyde. This aldehyde then reacts with an amine to form an iminium ion in situ, which is immediately reduced to afford a secondary or tertiary amine. This one-pot, two-step protocol demonstrates process intensification and the valorization of biomass-derived substrates. rsc.org
The Mannich reaction is a classic example where an iminium ion intermediate is central to the transformation. researchgate.net The reaction of an amine (like N-benzylaniline) with formaldehyde generates a highly electrophilic iminium species, which is then trapped by a nucleophile (a C-H acidic compound), forming a new C-C bond. researchgate.net
Iminium salts also serve as dienophiles in Diels-Alder reactions. Propyne (B1212725) iminium triflates, which are electron-deficient acetylenes, readily participate in [4+2] cycloaddition reactions with various dienes like cyclopentadiene (B3395910) and furan. thieme-connect.com The resulting cycloadducts still contain the iminium function, which can be further transformed, for example, by reduction to a tertiary amine. thieme-connect.com
Furthermore, N-benzyl ketimines can serve as precursors to azaallyl anions in base-catalyzed [3+2] cycloadditions with arylacetylenes. This sequence, which proceeds via an intermediate pyrroline, provides a one-pot route to polyarylated 2H-pyrroles after a final oxidation step. organic-chemistry.org This highlights how an imine, a close relative of the iminium ion, can be activated to participate in powerful bond-forming cascades.
Stereochemical Considerations in Iminium-Mediated Transformations
When iminium ions participate in reactions that create new stereocenters, controlling the stereochemical outcome is a significant challenge and an area of active research. The planar geometry of the iminium C=N bond means that a nucleophile can attack from either face, potentially leading to a racemic mixture of products unless a chiral influence is present.
Chiral auxiliaries or catalysts are often employed to achieve stereocontrol. The use of chiral amines, such as (R)-(+)-N-Benzyl-1-phenylethylamine, can induce asymmetry in reactions. biosynth.com This enantiomerically pure amine can be used to synthesize chiral products through reactions like catalytic asymmetric Grignard additions. biosynth.com
In the context of tandem reactions, stereochemistry can be controlled in steps involving iminium intermediates. A variation of the Prins cyclization, used to stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones, likely proceeds through an oxocarbenium ion intermediate, which is analogous to an iminium ion. The stereochemical outcome is dictated by the geometry of the transition state. researchgate.net
Similarly, the synthesis of new α-hydroxy-β-amino acid units can be achieved through tandem Mannich-like reactions where the stereochemistry is a key consideration. unimi.it The approach of the nucleophile to the intermediate iminium species determines the configuration of the newly formed stereocenters.
The Diels-Alder reactions of propyne iminium salts also have stereochemical implications, particularly in the formation of bicyclic systems. The reaction with cyclopentadiene, for instance, leads to bicyclo[2.2.1]hepta-2,5-diene systems where the stereochemistry is defined by the endo/exo approach of the dienophile to the diene. thieme-connect.com
Reactivity and Synthetic Utility of N Benzyl N Phenylmethaniminium
Nucleophilic Addition Reactions
The positively charged nitrogen atom in the N-Benzyl-N-phenylmethaniminium ion strongly polarizes the C=N double bond, rendering the carbon atom highly susceptible to attack by a wide range of nucleophiles. This mode of reactivity is fundamental to the formation of numerous substituted amine derivatives.
Hydride Reductions and Related Hydrogenations
The reduction of the iminium ion to a tertiary amine is a common and efficient transformation. This is typically achieved by the addition of a hydride nucleophile from a metal hydride reducing agent. Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are effective for this purpose, delivering a hydride ion to the electrophilic carbon to furnish the corresponding tertiary amine, N,N-dibenzylamine. This reaction is a cornerstone of reductive amination procedures where an iminium ion is formed in situ. wikipedia.org
| Hydride Reagent | Product | Description |
|---|---|---|
| Sodium Borohydride (NaBH₄) | N,N-Dibenzylamine | A mild reducing agent that effectively reduces the iminium ion to the corresponding tertiary amine. |
| Lithium Aluminum Hydride (LiAlH₄) | N,N-Dibenzylamine | A powerful reducing agent that rapidly converts the iminium ion to the tertiary amine. |
Carbon Nucleophile Additions (e.g., Mannich-Type Reactions)
The electrophilic nature of this compound allows for the formation of new carbon-carbon bonds through the addition of various carbon-based nucleophiles. This reaction is analogous to the classic Mannich reaction, where a pre-formed iminium salt reacts with a stabilized carbanion or its equivalent. wikipedia.org Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the iminium carbon to yield α-substituted dibenzylamines. Similarly, cyanide ions can be added, providing a route to α-aminonitriles.
| Carbon Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Alkyl/Aryl | Methylmagnesium Bromide (CH₃MgBr) | 1-(Dibenzylamino)ethane | |
| Alkenyl | Vinylmagnesium Bromide (CH₂=CHMgBr) | N,N-Dibenzylprop-2-en-1-amine | |
| Alkynyl | Lithium Phenylacetylide (PhC≡CLi) | N,N-Dibenzyl-3-phenylprop-2-yn-1-amine | |
| Cyanide | Potassium Cyanide (KCN) | (Dibenzylamino)acetonitrile |
Heteroatom Nucleophile Additions
In addition to carbon nucleophiles, various heteroatom nucleophiles can attack the this compound ion. The addition of an alcohol or water leads to the formation of a hemiaminal ether or a hemiaminal, respectively. These adducts are often unstable and can revert to the iminium ion, especially under acidic conditions. Thiols react in a similar fashion to produce thiohemiaminals. Secondary amines can also add to the iminium ion to form an aminal, establishing a new C-N bond.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Methanol (B129727) (CH₃OH) | Hemiaminal Ether |
| Sulfur | Ethanethiol (CH₃CH₂SH) | Thiohemiaminal |
| Nitrogen | Piperidine (B6355638) | Aminal |
Cycloaddition Reactions Involving this compound-Derived Species
Beyond simple nucleophilic additions, this compound is a precursor to highly reactive intermediates that can participate in powerful cycloaddition reactions. These transformations are particularly valuable for the stereoselective synthesis of complex nitrogen-containing heterocycles.
[3+2] Cycloadditions Utilizing Azomethine Ylides
This compound can serve as a precursor to an azomethine ylide, a nitrogen-based 1,3-dipole. wikipedia.org Deprotonation of a carbon atom adjacent to the iminium nitrogen generates the ylide in situ. This transient species can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles (typically electron-deficient alkenes or alkynes) to construct five-membered pyrrolidine (B122466) rings. wikipedia.orgnih.govnih.gov These reactions are often highly stereoselective, allowing for the creation of multiple new stereocenters in a single step. wikipedia.orghighfine.com The versatility of this method provides access to a wide array of substituted pyrrolidines. nih.govorgsyn.org
| Dipolarophile | Structure of Dipolarophile | Product | Description |
|---|---|---|---|
| N-Phenylmaleimide | Substituted Pyrrolopyrrole | Reaction with N-phenylmaleimide yields a bicyclic pyrrolidine derivative with high stereocontrol. orgsyn.org | |
| Dimethyl Fumarate | trans-Pyrrolidine-3,4-dicarboxylate | The stereochemistry of the alkene is retained in the product, leading to a trans-substituted pyrrolidine. orgsyn.org | |
| Acrylonitrile (B1666552) | Pyrrolidine-3-carbonitrile | The reaction with an activated alkene like acrylonitrile provides a direct route to functionalized pyrrolidines. |
[3+3] Cycloadditions for N-Heterocycle Construction
The construction of six-membered N-heterocycles can be achieved through formal [3+3] cycloaddition reactions. In this context, species derived from this compound can act as a three-atom component. For instance, the enamine tautomer of the corresponding tertiary amine (N,N-dibenzylamine) or a related metalloenamine can react with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or aldehyde (an enone). nih.gov This conjugate addition, followed by an intramolecular cyclization via an aldol-type reaction or Mannich-type closure, results in the formation of a six-membered piperidine or tetrahydropyridine (B1245486) ring system. This tandem sequence provides a powerful method for constructing complex polycyclic alkaloids and other N-heterocyclic frameworks. nih.gov
Another pathway involves the reaction of N-alkenyl iminium ions, which can be generated from related precursors, in [4+2] cycloadditions (Diels-Alder reactions) with alkenes to form tetrahydropyridinium ions. nih.govacs.org These intermediates can be trapped by nucleophiles to yield highly substituted piperidines. nih.govacs.org While this is formally a [4+2] cycloaddition, it represents a key strategy for building six-membered nitrogen heterocycles from iminium ion-derived species.
| Derived 3-Atom Component | Reaction Partner (3-Atom) | Product Class | Reaction Type |
|---|---|---|---|
| Enamine/Metalloenamine | α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Substituted Piperidine | Formal [3+3] Annulation (via Michael Addition/Cyclization) nih.gov |
| Azomethine Ylide | Activated Cyclopropane-1,1-dicarboxylate | Substituted Piperidine | Formal [3+3] Cycloaddition |
Electrophilic Reactivity Profiles and Selectivity
The electrophilic character of the this compound ion is a cornerstone of its synthetic utility. The positively charged nitrogen atom withdraws electron density from the iminium carbon, making it highly susceptible to attack by nucleophiles. This reactivity is influenced by both electronic and steric factors, which in turn govern the selectivity of its reactions.
A key aspect of its reactivity profile is the competition between different nucleophilic addition pathways. The outcome of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. For instance, in reactions involving lithiated N-benzylpyrene-1-carboxamide, the choice of the quenching electrophile determines whether substitution occurs at the benzylic position or the pyrene (B120774) nucleus. mdpi.com This highlights the nuanced selectivity that can be achieved with related systems.
The iminium ion can be considered a key intermediate in reactions such as the Mannich reaction, where it reacts with a stabilized carbanion. The general reactivity of iminium ions as electrophiles is well-established, serving as crucial intermediates in the synthesis of complex nitrogen-containing molecules.
Table 1: Electrophilic Reactions of Iminium Ion Analogs
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Stabilized Carbanion (e.g., enolate) | β-Amino Ketone/Ester | Acid or Base Catalysis | General Mannich Reaction Principles |
| Organometallic Reagents (e.g., Grignard) | α-Substituted Amine | Anhydrous Ether | General Iminium Ion Reactivity |
| Cyanide | α-Aminonitrile | Acidic Conditions | Strecker Synthesis Analogy |
The selectivity in these reactions can be controlled by various factors. Chiral auxiliaries or catalysts can be employed to achieve enantioselective additions to the iminium carbon. Furthermore, the substitution pattern on the aromatic rings of the N-benzyl and N-phenyl groups can modulate the electrophilicity of the iminium ion, thereby influencing its reactivity and selectivity.
Selective C-N Bond Cleavage and Functionalization Strategies
The cleavage of the C-N bonds in this compound and related structures provides a powerful tool for deprotection and further functionalization. The benzyl (B1604629) group, in particular, is a commonly employed protecting group for amines due to its relative stability and the various methods available for its removal.
Several strategies have been developed for the selective cleavage of the benzyl C-N bond. These methods often involve oxidative or reductive conditions. For example, a metal- and oxidant-free electrochemical method has been reported for the selective oxidative cleavage of the benzyl C–N bond in various benzylamines. mdpi.comnih.gov This approach is notable for its mild conditions and the use of water as the oxygen source. mdpi.comnih.gov
Visible-light-driven photoredox catalysis offers another mild and efficient method for the oxidative C-N cleavage of N,N-dibenzylanilines, leading to the formation of secondary amides. organic-chemistry.org Catalytic systems, such as Pd-C in the presence of 1,1,2-trichloroethane, have been shown to effectively debenzylate benzylamines to yield amine hydrochlorides in near-quantitative yields. organic-chemistry.org
Table 2: C-N Bond Cleavage and Functionalization Strategies
| Reagent/Method | Substrate Type | Product | Key Features | Reference |
| Electrochemical Oxidation | Benzylamines | Aldehydes/Ketones | Metal- and oxidant-free, mild conditions | mdpi.comnih.gov |
| Visible-Light Photoredox Catalysis | N,N-Dibenzylanilines | Secondary Amides | Nonaqueous, mild conditions | organic-chemistry.org |
| Pd-C / 1,1,2-trichloroethane | Benzylamines | Amine Hydrochlorides | High yields | organic-chemistry.org |
| Bi(OTf)3 | Tertiary Sulfonamides | C-N Cleavage Products | Catalytic, mild acidic conditions | nih.gov |
Catalytic Applications in N Benzyl N Phenylmethaniminium Chemistry
Homogeneous Catalysis for Iminium Activation
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of iminium ion chemistry. The activation of carbonyl compounds through the formation of iminium ions is a well-established strategy in organocatalysis, a subset of homogeneous catalysis. This process involves the reversible reaction of a primary or secondary amine catalyst with a carbonyl compound to generate a more electrophilic iminium ion. This activation strategy is analogous to that provided by Lewis or Brønsted acids.
In the context of N-benzyl-N-phenylmethaniminium, its formation from N-benzylaniline and formaldehyde (B43269) or a formaldehyde equivalent would be facilitated by a homogeneous acid catalyst. The catalytic cycle typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine and subsequent dehydration to form the iminium ion.
A general mechanism for acid-catalyzed iminium ion formation is as follows:
Protonation of the carbonyl oxygen by an acid catalyst.
Nucleophilic attack of the secondary amine (N-benzylaniline) on the activated carbonyl carbon.
Proton transfer from the nitrogen to an oxygen of the resulting hemiaminal.
Elimination of a water molecule to form the this compound cation.
The catalyst is regenerated in the final step, allowing it to participate in further catalytic cycles. The efficiency of this process is dependent on several factors, including the nature of the acid catalyst, the solvent, and the reaction temperature.
While specific studies focusing exclusively on this compound in homogeneous catalysis are not extensively detailed in the provided search results, the principles of iminium ion catalysis are broadly applicable. For instance, the activation of α,β-unsaturated aldehydes and ketones by chiral secondary amines to form chiral iminium ions is a powerful tool in asymmetric synthesis. This LUMO-lowering activation strategy enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.
It is important to distinguish between iminium-activated reactions and iminium-catalyzed reactions. In a truly catalytic process, the amine catalyst is regenerated. For example, while reductive aminations proceed through iminium intermediates, they are not typically catalytic because the amine is consumed in the reduction step.
The field of homogeneous catalysis is continually evolving, with research focusing on the development of new catalysts and strategies for "perfect chemical reactions" that offer high yields and atom economy under mild conditions. This includes the development of asymmetric counteranion-directed catalysis (ACDC), where a chiral counteranion influences the stereochemical outcome of a reaction involving a cationic intermediate like an iminium ion.
Heterogeneous Catalysis in Reactions Involving this compound
Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and product purification. In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. For reactions involving this compound, heterogeneous catalysts can serve as effective alternatives to their homogeneous counterparts.
Solid acid catalysts are particularly relevant for the formation of iminium ions like this compound. These materials possess acidic sites on their surface that can facilitate the condensation reaction between an amine and a carbonyl compound, analogous to homogeneous acid catalysis. Examples of solid acid catalysts include:
Zeolites and Clays: Materials like K-10 montmorillonite (B579905) are moderately strong solid acids with high surface areas, making them active catalysts for various organic transformations, including imine formation.
Sulfonated Resins: Perfluorinated resinsulfonic acids, such as Nafion-H, are solid superacids that can effectively catalyze reactions requiring strong acid promotion.
The general mechanism for iminium ion formation on a solid acid catalyst involves the adsorption of the reactants—N-benzylaniline and a carbonyl source—onto the catalyst surface. The acidic sites on the surface then promote the dehydration reaction to form the this compound ion, which can then react further or be released from the surface.
A notable application of heterogeneous catalysis in a related context is the hydrogenation of N-benzyl nicotinamide (B372718) (BNA+), a structural mimic of the coenzyme NAD+. In one study, a Pt/SiO2 catalyst was used for the hydrogenation of BNA+ to 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH) under mild conditions. The study highlighted that the weaker adsorption of BNA+ onto the catalyst surface compared to NAD+ led to an enhanced production rate of 1,4-BNAH. This demonstrates the potential for designing heterogeneous catalysts for specific transformations involving benzyl-substituted nitrogenous compounds.
Furthermore, the development of metal-based heterogeneous catalysts for the synthesis of N-heterocycles from alcohols and N-nucleophiles is a rapidly advancing field. These reactions often proceed through "borrowing hydrogen" or "acceptorless dehydrogenative coupling" mechanisms, which can involve the in-situ formation of iminium intermediates. For instance, iridium-based heterogeneous catalysts have been shown to be effective in the synthesis of pyrroles from secondary alcohols and 1,2-amino alcohols.
The selection of a suitable heterogeneous catalyst depends on several factors, including the desired reactivity, selectivity, and the stability of the catalyst under the reaction conditions. The ability to reuse the catalyst for multiple cycles is a key advantage of this approach, contributing to more sustainable and economical chemical processes.
The following table provides examples of heterogeneous catalysts and their applications in reactions relevant to iminium ion chemistry.
| Catalyst | Reactants | Product(s) | Key Findings |
| K-10 montmorillonite | Various amines and trifluoromethylated ketones | Trifluoromethylated imines | Effective solid acid catalyst for imine synthesis, particularly with microwave assistance. |
| Nafion-H | Various amines and trifluoromethylated ketones | Trifluoromethylated imines | Solid superacid catalyst enabling imine formation under relatively mild conditions. |
| Pt/SiO2 | N-benzyl nicotinamide (BNA+), H2 | 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH) | Efficient and recyclable catalyst for the hydrogenation of a benzyl-substituted nicotinamide. |
| Ir@SiCN | Secondary alcohols and 1,2-amino alcohols | Pyrroles | Reusable catalyst for the synthesis of N-heterocycles, likely proceeding through iminium intermediates. |
| CuI/Al2O3 | Benzyl (B1604629) halides, sodium azide, terminal alkynes | 1,4-disubstituted 1,2,3-1H-triazoles | Heterogeneous copper catalyst for multicomponent reactions. |
Electrocatalysis for Iminium-Mediated Organic Transformations
Electrocatalysis utilizes an electric potential to drive chemical reactions, offering a powerful and sustainable approach to organic synthesis. In the context of this compound, electrocatalysis can be employed for both its generation and its subsequent reactions.
A key method for the electrochemical generation of iminium ions is the Shono oxidation. This process involves the anodic oxidation of an amine or a related compound. For instance, the oxidation of carbamates can lead to N-acyliminium ions. The reaction proceeds through the initial formation of a nitrogen-centered radical cation, which is then further oxidized to the corresponding iminium ion. This electrophilic species can then be trapped by various nucleophiles.
While direct electrochemical synthesis of this compound from N-benzylaniline is not explicitly detailed in the provided search results, the principles of Shono-type oxidations are applicable. The anodic oxidation of N-benzylaniline could potentially lead to the formation of a radical cation, which upon further oxidation and reaction with a one-carbon source, could generate the desired iminium ion.
A particularly innovative approach is the "cation pool" method, where an iminium cation is generated and accumulated via low-temperature electrochemical oxidation in the absence of a nucleophile. This "pool" of reactive cations can then be made to react with a nucleophile in a subsequent step. This technique has been successfully applied to the generation of N-acyliminium ions, which are valuable intermediates in carbon-carbon bond-forming reactions. For example, an iminium cation can be generated in the anodic chamber of a divided electrochemical cell, while a nucleophile, such as an allylsilane, is simultaneously formed in the cathodic chamber. Subsequent mixing of the solutions allows for the reaction between the electrochemically generated species.
Furthermore, electrocatalysis can be merged with other catalytic systems to achieve novel transformations. For example, the combination of copper catalysis and electrochemistry has been used for the asymmetric C(sp3)–H alkynylation of tertiary cyclic amines. In this system, a redox mediator like TEMPO is anodically oxidized to its oxoammonium form, which then abstracts a hydride from the amine to generate an iminium intermediate. This iminium ion then reacts with a chiral copper-acetylide species to afford the enantioenriched product.
Iminium ions themselves can also act as electrocatalysts. Recent research has shown that an iminium salt can efficiently catalyze the oxygen reduction reaction (ORR). The catalytic cycle involves the reduction of the iminium ion to a radical intermediate, which then participates in the reduction of oxygen. This highlights the potential for iminium compounds to mediate a range of redox transformations.
The following table summarizes key aspects of electrocatalytic methods relevant to iminium ion chemistry.
| Electrocatalytic Method | Description | Example Application |
| Shono Oxidation | Anodic oxidation of amides or carbamates to generate N-acyliminium ions. | Functionalization of the α-position of nitrogen-containing heterocycles. |
| Cation Pool Method | Electrochemical generation and accumulation of cations at low temperature for subsequent reaction with nucleophiles. | Paired electrolysis where an iminium cation is formed at the anode and a nucleophile at the cathode, followed by their reaction. |
| Mediated Electrocatalysis | Use of a redox mediator (e.g., TEMPO) that is electrochemically regenerated to drive a catalytic cycle. | Asymmetric C-H alkynylation of tertiary amines via an iminium intermediate. |
| Iminium-Based Electrocatalysis | Utilization of an iminium salt as the primary electrocatalyst for a transformation. | Oxygen reduction reaction (ORR) catalyzed by an iminium salt. |
Computational and Spectroscopic Characterization of N Benzyl N Phenylmethaniminium and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for understanding the intrinsic properties of N-Benzyl-N-phenylmethaniminium at an electronic level. These computational methods allow for the exploration of its electronic structure, conformational landscape, and the energetics of its chemical transformations.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT studies are instrumental in elucidating the electronic makeup of iminium ions. For a cation like this compound, calculations typically performed using functionals such as B3LYP or M06-2X with a basis set like 6-311+G(d,p) can predict its geometric and electronic properties. nih.govnih.gov
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Value / Description | Significance |
|---|---|---|
| C=N Bond Length | ~1.29 - 1.32 Å | Shorter than a C-N single bond (~1.47 Å), confirming double bond character. |
| Charge on Iminium Carbon | Positive, but less than +1 | Indicates electrophilicity and susceptibility to nucleophilic attack. |
| Charge on Nitrogen | Positive, but significantly delocalized | Charge delocalization onto phenyl and benzyl (B1604629) groups enhances stability. wikipedia.org |
| HOMO-LUMO Gap | Moderate | Relates to the electronic excitation energy and kinetic stability of the ion. |
Conformational Analysis and Rotational Equilibria of Related Compounds
The three-dimensional structure of this compound is governed by rotation around several key single bonds: the N-C(phenyl), N-C(benzyl), and the C-N bonds of the substituents. Computational studies on analogous N-benzyl amides and cyclic N-acyliminium ions have shown that a combination of steric hindrance and electronic effects dictates the most stable conformations. beilstein-journals.orgscielo.brresearchgate.net
For this compound, the central [C=N]⁺ unit is expected to be largely planar. However, the phenyl and benzyl groups can rotate, leading to different conformers. DFT calculations can map the potential energy surface associated with the rotation of these groups to identify the lowest energy conformations and the energy barriers between them. researchgate.net In solution, the molecule likely exists as a dynamic equilibrium of these conformers, a process that can be studied computationally and experimentally through NMR spectroscopy. scielo.br
Energetic Profiles and Transition State Determination for Reactions
DFT is a crucial tool for investigating the mechanisms and kinetics of chemical reactions. For this compound, a primary reaction pathway of interest is its hydrolysis, which involves a nucleophilic attack by water on the electrophilic iminium carbon. Computational methods can be used to model this entire process. acs.org
Advanced Spectroscopic Probes for Structural and Mechanistic Insights
Spectroscopic methods provide experimental validation for computational models and offer direct evidence of the structure and behavior of this compound in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
NMR spectroscopy is one of the most definitive methods for characterizing iminium ions in solution. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals that confirm its structure.
¹³C NMR: The iminium carbon (C=N⁺) is also highly deshielded and is expected to resonate in the range of δ 150 - 170 ppm. nih.gov This downfield shift is a hallmark of the sp²-hybridized, positively charged carbon in an iminium moiety.
Low-temperature NMR studies on similar systems have been used to probe conformational dynamics, such as restricted rotation around C-N bonds, providing experimental data that complements computational conformational analyses. beilstein-journals.org
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Iminium (H-C=N⁺) | 8.0 - 9.5 | Highly deshielded due to positive charge. nih.gov |
| ¹H | Aromatic (Ph-H) | 7.0 - 8.0 | Typical aromatic region, complex splitting pattern. |
| ¹H | Benzylic (N-CH₂-Ph) | 4.5 - 5.5 | Deshielded by adjacent positive nitrogen. |
| ¹³C | Iminium (C=N⁺) | 150 - 170 | Characteristic downfield shift for iminium carbon. nih.gov |
| ¹³C | Aromatic (Ph-C) | 120 - 140 | Multiple signals expected for the two different aromatic rings. |
| ¹³C | Benzylic (N-CH₂-Ph) | 55 - 70 | Shift influenced by the electron-withdrawing iminium group. |
Mass Spectrometry (MS and MS-MS) for Ion Characterization
Mass spectrometry, particularly tandem mass spectrometry (MS-MS) with collision-induced dissociation (CID), is a powerful technique for characterizing the structure of ions like this compound in the gas phase. The fragmentation patterns observed provide a veritable fingerprint of the ion's structure. nih.govresearchgate.net
Upon collisional activation, the this compound ion is expected to undergo characteristic fragmentation reactions. The most prominent fragmentation pathway for N-benzylated cations is the cleavage of the benzylic C-N bond. nih.govresearchgate.net This heterolytic cleavage is highly favored because it results in the formation of a very stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This ion often rearranges to the even more stable tropylium cation and is typically the base peak in the CID spectrum.
Other fragmentation pathways can occur through more complex mechanisms, sometimes involving the formation of an ion/neutral complex. researchgate.net These can include the loss of a neutral benzene (B151609) molecule or rearrangements where the benzyl group migrates, leading to different fragment ions. researchgate.net
Table 3: Predicted MS-MS Fragmentation of this compound (Precursor Ion m/z 196.11)
| Fragment m/z | Proposed Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 91.05 | [C₇H₇]⁺ | Direct cleavage of the N-CH₂Ph bond (loss of phenylmethanimine). Formation of benzyl/tropylium cation. nih.govresearchgate.netresearchgate.net |
| 181.09 | [C₁₃H₁₁N]⁺ | Loss of a methyl radical (CH₃•), potentially after rearrangement. More common in radical cations. nih.gov |
| 105.06 | [C₇H₇N]⁺• | Potential loss of benzene (C₆H₆) via rearrangement. |
| 77.04 | [C₆H₅]⁺ | Cleavage of the N-phenyl bond (less favored than benzyl cleavage). |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the characteristic vibrational modes of functional groups. For this compound, these techniques provide insight into the key structural features, particularly the iminium moiety and the aromatic rings.
The primary vibrational mode of interest in this compound is the stretching vibration of the carbon-nitrogen double bond (C=N) of the iminium cation. This bond is expected to produce a strong absorption band in the infrared spectrum and a distinct signal in the Raman spectrum. The frequency of this vibration is sensitive to the electronic environment and substitution pattern of the molecule. In related imine compounds, the C=N stretching frequency typically appears in the 1635–1677 cm⁻¹ region. nih.govrsc.org The positive charge on the nitrogen atom in the iminium ion is expected to increase the force constant of the C=N bond, potentially shifting this peak to a higher wavenumber compared to a neutral imine.
Aromatic C-H stretching vibrations from the benzyl and phenyl rings are anticipated in the 3100–3000 cm⁻¹ region. mdpi.com In-plane aromatic ring distortions are also expected to give rise to characteristic bands, often observed in the 1600–1400 cm⁻¹ range. rsc.orgmdpi.com Additionally, the spectra will contain contributions from various C-H bending modes, as well as C-C stretching and bending vibrations from the aromatic rings and the methylene (B1212753) bridge.
Computational studies on similar molecules have been used to calculate theoretical IR and Raman spectra, which can aid in the precise assignment of observed vibrational modes. nih.gov These calculations help to differentiate between various vibrational modes that may overlap in the experimental spectra.
The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch (Methylene) | 2950 - 2850 | FTIR, Raman |
| Iminium C=N⁺ Stretch | 1690 - 1640 | FTIR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |
| C-N Stretch | 1250 - 1180 | FTIR, Raman |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | FTIR |
Advanced Concepts and Sustainable Chemistry in N Benzyl N Phenylmethaniminium Research
Principles of Green Chemistry in Iminium-Based Transformations
The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. These principles are highly relevant to the synthesis and application of iminium ions, including N-Benzyl-N-phenylmethaniminium. Iminium ions are typically generated in situ as reactive intermediates for various carbon-carbon bond-forming reactions.
The application of these principles aims to minimize waste, reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources. For instance, the principle of catalysis is central to iminium chemistry, where organocatalysts are often used in sub-stoichiometric amounts to generate the iminium ion, thus avoiding large quantities of chemical waste. princeton.eduorganic-chemistry.org Designing syntheses to maximize the incorporation of all reactant materials into the final product (atom economy) and using safer solvents are also key considerations. medchemexpress.com
Below is a summary of how green chemistry principles can be applied to transformations involving iminium ions like this compound.
| Principle of Green Chemistry | Application in Iminium-Based Transformations |
| Prevention | Designing synthetic routes that generate the iminium ion catalytically to minimize byproduct formation. |
| Atom Economy | Favoring addition reactions where the iminium ion is an intermediate over condensation reactions that produce waste byproducts like water. |
| Less Hazardous Synthesis | Replacing toxic alkylating agents or metal-based catalysts with greener alternatives. |
| Safer Solvents & Auxiliaries | Substituting chlorinated solvents (e.g., dichloromethane) with benign alternatives like water, ethanol, or 2-MeTHF. researchgate.net |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, often facilitated by highly active catalysts. |
| Renewable Feedstocks | Sourcing precursors like benzaldehyde (B42025), aniline (B41778), and formaldehyde (B43269) from biomass or other renewable sources. |
| Reduce Derivatives | Employing chemoselective catalysts that obviate the need for protecting groups on substrates. |
| Catalysis | Utilizing organocatalysts (e.g., chiral secondary amines) or Brønsted acids over stoichiometric reagents to generate the iminium species. organic-chemistry.org |
Development of Metal-Free Methodologies for Synthesis and Reactivity
A significant advancement in sustainable chemistry is the development of synthetic methods that avoid the use of transition metals, which are often toxic, expensive, and can leave trace impurities in the final products. The synthesis and subsequent reactions of this compound are well-suited for such metal-free approaches.
The formation of the precursor imine, N-benzyl-1-phenylmethanimine, can be achieved through metal- and oxidant-free electrochemical methods. princeton.edu Alternatively, the direct formation of the iminium ion can be accomplished via an oxidation/imine-iminium formation/reduction cascade using a combination of catalysts like TEMPO, a Brønsted acid, and a hydride source, which is an entirely metal-free process. organic-chemistry.org This particular methodology is noted for being mild and atom-economical, producing only water as a byproduct. organic-chemistry.org
One common metal-free approach involves the condensation of a secondary amine (N-benzylaniline) with an aldehyde (formaldehyde), catalyzed by a Brønsted acid. This generates the iminium ion in situ for subsequent reactions. Furthermore, the generation of N-unsubstituted imines from benzyl (B1604629) azides using a strong base like potassium tert-butoxide (KOtBu) represents another efficient transition-metal-free strategy. organic-chemistry.org
The reactivity of the formed iminium ion in metal-free systems is a cornerstone of organocatalysis. Chiral secondary amines can act as catalysts to form a chiral iminium ion from an α,β-unsaturated aldehyde, which then undergoes enantioselective reactions with nucleophiles. princeton.edu This strategy, known as iminium activation, has been successfully applied to a wide array of transformations including cycloadditions and conjugate additions. princeton.edu
A comparison of a hypothetical traditional synthesis with a potential metal-free alternative is outlined below.
| Feature | Traditional Synthesis (Hypothetical) | Metal-Free Synthesis |
| Catalyst | Lewis acid (e.g., TiCl₄, ZnCl₂) or transition metal complex. | Organocatalyst (e.g., proline, Brønsted acid) or electrochemical promotion. princeton.edu |
| Reagents | May involve stoichiometric activating agents or hazardous reagents. | Often catalytic, using milder reagents. organic-chemistry.org |
| Waste | Generation of metal-containing waste streams. | Primarily organic byproducts, often with lower environmental impact. |
| Conditions | May require inert atmospheres and strictly anhydrous conditions. | Often tolerant of air and moisture, proceeding under milder conditions. organic-chemistry.org |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. nih.govresearchgate.net Reactions with high atom economy are inherently less wasteful and more sustainable.
The typical synthesis of an iminium ion like this compound often begins with a condensation reaction between a secondary amine (N-benzylaniline) and an aldehyde or its equivalent (e.g., formaldehyde). This condensation step, while effective, has a suboptimal atom economy because it generates a molecule of water for every molecule of the resulting imine (which is then protonated or alkylated to the iminium ion).
Calculation of Atom Economy for Imine Formation:
The reaction is: C₁₃H₁₃N (N-benzylaniline) + CH₂O (Formaldehyde) → C₁₄H₁₃N (N-Benzyl-N-phenylmethanimine) + H₂O
Molar mass of N-benzylaniline = 183.25 g/mol
Molar mass of Formaldehyde = 30.03 g/mol
Molar mass of N-Benzyl-N-phenylmethanimine = 195.26 g/mol
Molar mass of Water = 18.02 g/mol
The percent atom economy is calculated as: % Atom Economy = (Mass of desired product / Total mass of reactants) x 100
% Atom Economy = (195.26 / (183.25 + 30.03)) x 100 = 91.1%
| Reactant / Product | Molar Mass ( g/mol ) | Role |
| N-benzylaniline | 183.25 | Reactant |
| Formaldehyde | 30.03 | Reactant |
| N-Benzyl-N-phenylmethanimine | 195.26 | Desired Product |
| Water | 18.02 | Byproduct |
| Atom Economy | 91.1% | Metric |
While an atom economy of 91.1% is relatively high, reactions that involve the subsequent use of the iminium ion can be designed to be 100% atom-economical. For example, in a conjugate addition reaction, the iminium ion, once formed, reacts with a nucleophile in a way that all the atoms of the nucleophile are incorporated into the final product. Such addition reactions are ideal from an atom economy perspective. nih.gov
Utilization of Renewable Feedstocks and Benign Solvents
The long-term sustainability of chemical manufacturing depends on the transition from fossil fuel-based feedstocks to renewable resources and the use of environmentally benign solvents.
Renewable Feedstocks: The precursors for this compound can potentially be derived from biomass.
Benzyl and Phenyl Groups: The aromatic precursors, such as toluene (B28343) (for the benzyl group) and benzene (B151609) (for the phenyl group), are traditionally derived from petroleum. However, significant research is underway to produce these key aromatic compounds from the depolymerization of lignin, a major component of woody biomass.
Methaniminium (B15471056) Carbon: The single carbon of the methaniminium core originates from formaldehyde. Green routes to formaldehyde include the oxidation of methane (B114726) from biogas or the reduction of CO₂, a greenhouse gas, to methanol (B129727) followed by oxidation.
Benign Solvents: The choice of solvent has a profound impact on the environmental footprint of a chemical process. Traditional organic synthesis often relies on volatile and hazardous organic solvents like dichloromethane (B109758) (DCM), chloroform, or toluene. Green chemistry promotes the use of "benign" solvents that are less toxic, non-flammable, and have a lower environmental impact. researchgate.net
For reactions involving iminium ions, several greener alternatives have been explored:
Water: Performing reactions in water can offer significant environmental and safety benefits. However, the solubility of nonpolar reactants can be a challenge.
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. umich.edu They can be designed to be effective solvents and catalysts for specific reactions.
Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent alternative that can be easily removed from the reaction mixture by depressurization.
Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are becoming increasingly popular as replacements for traditional ethers like THF and chlorinated solvents.
The table below compares the properties of a conventional solvent with greener alternatives relevant to iminium chemistry.
| Solvent | Source | Key Hazards | Environmental Impact |
| Dichloromethane (DCM) | Petrochemical | Suspected carcinogen, volatile, neurotoxin | Air pollutant, greenhouse gas |
| Water | Natural | None (as a solvent) | Minimal, but purification of product can be energy-intensive |
| Ethanol | Fermentation of biomass | Flammable | Biodegradable, low toxicity |
| Ionic Liquids | Synthetic | Varies by structure, potential toxicity | Low volatility, but persistence and aquatic toxicity can be concerns |
| 2-MeTHF | Biomass (e.g., corn cobs) | Flammable, irritant | Lower environmental impact than THF, biodegradable potential |
Applications of N Benzyl N Phenylmethaniminium in Complex Molecule Synthesis
Construction of Diverse N-Heterocyclic Scaffolds (e.g., Pyrrolidines, Tetrahydropyranones)
The electrophilic nature of the N-Benzyl-N-phenylmethaniminium ion is harnessed in cycloaddition reactions to construct a variety of nitrogen-containing heterocyclic scaffolds. These reactions provide efficient pathways to core structures that are prevalent in natural products and pharmaceutically active compounds.
Pyrrolidines: The synthesis of substituted pyrrolidines can be achieved through a [3+2] cycloaddition reaction. In this process, the this compound ion can be considered a precursor to an azomethine ylide, a 1,3-dipole. The in situ generated azomethine ylide readily reacts with various dipolarophiles, such as electron-deficient alkenes, to yield highly functionalized pyrrolidine (B122466) rings. beilstein-journals.orgnih.govnih.gov This method is particularly valuable for its ability to control stereochemistry and introduce diverse substituents onto the pyrrolidine core. A three-component reaction involving an isatin, benzylamine (B48309), and a dipolarophile like benzylideneacetone (B49655) can generate the azomethine ylide, which then undergoes cycloaddition to form spiropyrrolidine-oxindoles. beilstein-journals.orgresearchgate.net The regioselectivity of this cycloaddition can often be influenced by additives. beilstein-journals.orgresearchgate.net
| Reactants | Dipolarophile | Product | Reference |
| Isatin, Benzylamine | Benzylideneacetone | Spiropyrrolidine-oxindole | beilstein-journals.orgresearchgate.net |
| N-benzylaniline, Formaldehyde (B43269) | Electron-deficient alkene | Substituted Pyrrolidine | nih.govnih.gov |
Tetrahydroquinolines: The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful method for the synthesis of tetrahydroquinolines. nih.govrjsocmed.comnsf.gov In a three-component variation of this reaction, N-benzylaniline, an aldehyde (such as formaldehyde to generate the parent iminium ion), and an electron-rich alkene react to form the tetrahydroquinoline skeleton. The this compound ion, formed in situ, acts as the aza-diene precursor which undergoes a [4+2] cycloaddition with the alkene. nih.gov This reaction is often catalyzed by Lewis acids and provides a convergent and atom-economical route to this important heterocyclic motif. nih.gov
| Amine | Aldehyde | Dienophile | Product |
| N-Benzylaniline | Formaldehyde | Electron-rich alkene | N-Benzyl-tetrahydroquinoline |
| Aniline (B41778) | Benzaldehyde (B42025) | Alkene | Substituted Tetrahydroquinoline |
Tetrahydropyranones: While less common, the this compound ion can theoretically participate in hetero-Diels-Alder reactions with electron-rich dienes, such as Danishefsky's diene, to afford tetrahydropyranone derivatives. In this [4+2] cycloaddition, the iminium ion functions as the dienophile. The resulting dihydropyran intermediate can be subsequently hydrolyzed to the corresponding tetrahydropyranone. This approach offers a potential route to these oxygen-containing heterocycles, although it is a less explored application of this versatile intermediate.
Synthesis of Substituted Amines and Anilines
The this compound ion is a key electrophile in Mannich-type reactions for the synthesis of substituted amines and anilines. This reaction involves the aminoalkylation of a carbon acid or other nucleophile with the pre-formed iminium ion.
In a typical Mannich reaction, N-benzylaniline and formaldehyde are reacted in the presence of a suitable nucleophile, such as a ketone, phenol, or electron-rich aromatic compound. The this compound ion is generated in situ and is readily attacked by the nucleophile to form a new carbon-carbon or carbon-heteroatom bond, resulting in the corresponding β-amino carbonyl compound or other aminoalkylated products. This three-component condensation provides a straightforward method for the introduction of the N-benzyl-N-phenylaminomethyl group into a variety of substrates. beilstein-journals.orgnih.govresearchgate.netresearchgate.net
| Amine | Aldehyde | Nucleophile | Product |
| N-Benzylaniline | Formaldehyde | Ketone (e.g., Acetophenone) | β-(N-benzyl-N-phenylamino)propiophenone |
| N-Benzylaniline | Formaldehyde | Phenol | 2-((Benzyl(phenyl)amino)methyl)phenol |
Role in Multi-Component Reactions for Molecular Complexity
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of all the starting materials. The in situ generation of the this compound ion is a cornerstone of several important MCRs, enabling the rapid construction of intricate molecular frameworks.
The Povarov reaction, as previously mentioned, is a prime example of a three-component reaction where N-benzylaniline, an aldehyde, and an alkene converge to produce substituted tetrahydroquinolines. nih.govrjsocmed.comnsf.gov The iminium ion intermediate is central to this transformation, acting as the pivotal species that engages in the [4+2] cycloaddition.
Similarly, the Mannich reaction is a classic three-component condensation of an amine, an aldehyde, and a compound with an active hydrogen. beilstein-journals.orgnih.govresearchgate.netresearchgate.net When N-benzylaniline is used as the amine component with formaldehyde, the resulting this compound ion is the key electrophile that drives the reaction forward, leading to the formation of diverse β-amino compounds. The ability to vary each of the three components in these reactions allows for the generation of large libraries of structurally diverse molecules from simple starting materials.
Applications in Building Blocks for Fine Chemicals
The products derived from reactions involving the this compound intermediate often serve as valuable building blocks for the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and materials. The heterocyclic and substituted amine scaffolds generated through these methods are frequently found in biologically active molecules.
For instance, the tetrahydroquinoline core, readily accessible via the Povarov reaction, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govrjsocmed.comnsf.gov Similarly, the pyrrolidine ring system, constructed through [3+2] cycloadditions, is a fundamental component of numerous natural products and synthetic drugs. beilstein-journals.orgnih.govnih.gov The substituted amines and anilines produced via Mannich-type reactions can serve as key intermediates in the synthesis of more complex pharmaceutical agents and other functional materials. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The N-benzyl protecting group can often be removed under various conditions, further enhancing the synthetic utility of these building blocks.
| Product Scaffold | Synthetic Method | Application in Fine Chemicals |
| Tetrahydroquinolines | Povarov Reaction | Pharmaceutical intermediates, bioactive molecules |
| Pyrrolidines | [3+2] Cycloaddition | Natural product synthesis, medicinal chemistry scaffolds |
| Substituted Amines/Anilines | Mannich Reaction | Precursors for APIs, functional materials |
Future Perspectives and Emerging Research Avenues for N Benzyl N Phenylmethaniminium
Development of Novel Catalytic Systems with Enhanced Selectivity
The generation of N-benzyl-N-phenylmethaniminium is often achieved through the oxidation of the parent tertiary amine, N-benzyl-N-phenylamine. Future research will likely focus on developing novel catalytic systems that can achieve this transformation with high efficiency and selectivity, thereby controlling the subsequent reactions of the iminium ion.
One promising direction is the use of photoredox catalysis. Visible-light-driven catalysts could enable the mild and selective oxidation of N-benzyl-N-phenylamine to the corresponding iminium ion. This approach avoids the use of harsh chemical oxidants and allows for precise temporal and spatial control over the reaction. For instance, research on the oxidative functionalization of N-substituted tetrahydroisoquinolines has demonstrated the power of photoredox catalysis in generating iminium ions for subsequent nucleophilic additions. beilstein-journals.org The development of new organic or metal-based photosensitizers tailored for the specific redox potential of N-benzyl-N-phenylamine could lead to highly selective transformations.
Another area of interest is electrocatalysis. Electrochemical methods offer a green and sustainable approach to generating iminium ions by direct anodic oxidation of the parent amine. researchgate.net Future work could focus on designing electrode materials and reaction conditions that enhance the selectivity of this compound formation over potential side reactions, such as those involving the aromatic rings.
Furthermore, the development of enzyme-based catalytic systems, mimicking the action of monoamine oxidases, could provide unparalleled selectivity. acs.org While current research in this area has primarily focused on the degradation of benzylamines, the design of synthetic enzymes or "chemozymes" for the specific and preparative oxidation of N-benzyl-N-phenylamine represents a significant, albeit challenging, future goal.
| Catalyst Type | Potential Advantages | Research Focus |
| Photoredox Catalysts | Mild reaction conditions, high selectivity, temporal/spatial control. | Development of tailored photosensitizers. |
| Electrocatalysts | Green and sustainable, avoids chemical oxidants. | Design of selective electrode materials and conditions. |
| Biocatalysts/Enzymes | Unparalleled selectivity, environmentally benign. | Design of synthetic enzymes for preparative oxidation. |
Exploration of Asymmetric Synthesis and Enantioselective Transformations
A major frontier in the chemistry of this compound lies in its application to asymmetric synthesis. The prochiral nature of the iminium carbon atom makes it an ideal target for enantioselective nucleophilic additions, leading to the formation of valuable chiral amine derivatives.
One key strategy will be the use of chiral counter-ion catalysis. In this approach, a chiral anion pairs with the this compound cation, creating a chiral environment that directs the approach of a nucleophile to one of the two enantiotopic faces of the iminium ion. This strategy has been successfully applied to other iminium systems and holds great promise for this compound.
Another avenue is the use of chiral catalysts to control the addition of nucleophiles. For example, a chiral Lewis acid could activate the iminium ion, or a chiral Brønsted acid could activate the nucleophile, in both cases inducing enantioselectivity. The development of catalytic asymmetric Tsuji-Trost type reactions, which have been explored for the α-benzylation of amino acids, could be adapted for reactions involving this compound. nih.gov
Furthermore, the parent amine, N-benzyl-N-phenylamine, can be derived from chiral precursors, such as (R)- or (S)-1-phenylethylamine. biosynth.com This would lead to a chiral iminium ion, which could then undergo diastereoselective reactions with nucleophiles, providing another powerful tool for asymmetric synthesis.
Mechanistic Elucidation of Underexplored Reactions and Side Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new transformations. While the general reactivity of iminium ions is well-established, the specific pathways available to this compound, including potential side reactions, warrant deeper investigation.
Advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, combined with computational studies, will be invaluable in observing and characterizing this transient intermediate. Isotope labeling studies can help to elucidate the movement of atoms during the reaction and distinguish between different mechanistic possibilities. For example, understanding the competition between nucleophilic attack at the iminium carbon and potential reactions involving the benzyl (B1604629) or phenyl groups is essential for controlling the outcome of a reaction.
The study of the electrochemical oxidation of benzylamines has provided insights into the formation of radical cations and subsequent deprotonation to form iminium species. mdpi.commdpi.com Further mechanistic studies could focus on the fate of the iminium ion in the presence of different nucleophiles and under various reaction conditions. This could lead to the discovery of novel reaction pathways, such as rearrangements or cycloadditions, that have not yet been explored for this specific iminium ion.
Integration with Flow Chemistry and Automated Synthesis Platforms
The often transient and highly reactive nature of this compound makes its in situ generation and immediate use in subsequent reactions an ideal scenario for flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling unstable intermediates. okayama-u.ac.jphybrid-chem.com
Future research will likely involve the development of integrated flow systems where N-benzyl-N-phenylamine is first oxidized to this compound in one reactor module, followed by the immediate introduction of a nucleophile in a second module. This approach minimizes the decomposition of the reactive iminium ion and can lead to higher yields and purities of the desired products.
Moreover, the integration of these flow systems with automated synthesis platforms, including real-time reaction monitoring and optimization algorithms, will accelerate the discovery of new reactions and the rapid synthesis of compound libraries based on the this compound scaffold. This high-throughput approach will be particularly valuable for applications in medicinal chemistry and materials science.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Precise control of reaction parameters, safe handling of unstable intermediates, improved yields and purity. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery of new transformations. |
Computational Design and Prediction of Novel Iminium Reactivity
Computational chemistry provides a powerful tool for predicting the structure, stability, and reactivity of this compound and for designing novel reactions. Density Functional Theory (DFT) calculations can be used to model the geometry and electronic properties of the iminium ion, providing insights into its electrophilicity and preferred reaction pathways. conicet.gov.ar
Future computational studies could focus on several key areas. Firstly, modeling the interaction of the iminium ion with various nucleophiles will help to predict the feasibility and stereochemical outcome of new reactions. Secondly, computational screening of potential catalysts for the generation of this compound can guide experimental efforts towards the most promising candidates.
Furthermore, molecular dynamics simulations can be employed to study the role of the solvent and counter-ions in modulating the reactivity of the iminium ion. This can lead to a more rational selection of reaction conditions to achieve desired outcomes. The synergy between computational prediction and experimental validation will be a hallmark of future research in this area, paving the way for the discovery of novel and highly selective transformations involving this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Benzyl-N-phenylmethaniminium with high purity?
A two-step approach is often employed: (1) Condensation of benzylamine with benzaldehyde under acidic conditions to form the imine intermediate. (2) Oxidation or protonation to generate the iminium salt. Purification via recrystallization or chromatography is critical. For analogs, multicomponent reactions under basic conditions have been effective, as seen in iminium-related syntheses . Ensure inert atmospheres to prevent oxidation.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with iminium protons typically appearing downfield (δ 8–10 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. For related compounds, electron ionization (EI) and ESI-MS are standard .
- FT-IR : Stretching frequencies for C=N bonds (~1600–1650 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) are diagnostic.
Q. How do storage conditions impact the stability of this compound?
Iminium salts are hygroscopic and sensitive to light/heat. Store under nitrogen at –20°C in anhydrous solvents (e.g., acetonitrile or DCM). For nitrosamine analogs, cold storage (0–6°C) is recommended to prevent decomposition . Regularly monitor purity via HPLC or TLC.
Advanced Research Questions
Q. How can researchers resolve contradictory data in thermal stability studies of this compound?
Contradictions often arise from varying experimental conditions (e.g., heating rates, solvent traces). Use differential scanning calorimetry (DSC) to standardize thermal profiles. Cross-validate with thermogravimetric analysis (TGA) and computational simulations (DFT) to model decomposition pathways. Systematic replication under controlled environments is key .
Q. What mechanistic insights exist for reactions involving this compound as an intermediate?
Kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (²H/¹³C) can elucidate reaction pathways. For example, in acid-catalyzed reactions, iminium intermediates often participate in rate-determining proton transfers, as observed in analogous vanadium(IV) complexation studies .
Q. How does this compound function in catalytic processes, such as asymmetric synthesis?
Iminium salts act as Lewis acid catalysts in enantioselective reactions (e.g., Diels-Alder). Optimize catalyst loading (5–10 mol%) and counterion choice (e.g., BF₄⁻ vs. Cl⁻) to enhance stereocontrol. Recent work on multicomponent reactions highlights base-promoted activation strategies .
Q. What analytical challenges arise in trace-level detection of this compound, and how are they addressed?
Matrix interference in biological/environmental samples requires preconcentration techniques. Dispersive liquid-liquid microextraction (DLLME) with solidification of floating organic droplets (SFO) has been effective for related compounds, achieving ppb-level detection via LC-MS .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. NIST thermochemical data repositories provide benchmark values for enthalpy and Gibbs free energy of reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
